Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-16-9-5-3-8-4-6-10(13(15)17-2)12(14)11(8)7-9/h3,5,7,10H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNFFABLEKIFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2=O)C(=O)OC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 120072-87-9) is a synthetic compound with potential biological activities. This compound belongs to the class of naphthalene derivatives and has been studied for its pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

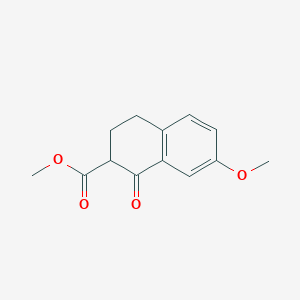

The chemical structure of methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is represented as follows:

- IUPAC Name : Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

Biological Activity Overview

The biological activities of methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate have been explored in various studies. Key findings include:

Anticancer Activity

Research indicates that naphthalene derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate showed cytotoxic effects against various cancer cell lines. Specifically:

- Cell Lines Tested : Human breast cancer (MCF-7), colon cancer (HT29), and lung cancer (A549).

- Results : Inhibition of cell proliferation was observed with IC50 values ranging from 10 to 30 µM for these cell lines.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory potential. Studies have shown:

- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Effectiveness : The anti-inflammatory activity was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

Several case studies have highlighted the efficacy of methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in preclinical settings:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxicity of the compound on various cancer cell lines.

- Findings : Significant reduction in cell viability was noted at concentrations above 20 µM after 48 hours of treatment.

-

Anti-inflammatory Activity in Animal Models :

- Objective : To assess the anti-inflammatory effects in vivo.

- Findings : Administration of the compound reduced paw edema in a rat model by approximately 50% compared to control groups.

Data Table of Biological Activities

| Activity Type | Test System | Concentration Range | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | MCF-7, HT29, A549 | 10 - 30 µM | Cytotoxic effects observed |

| Anti-inflammatory | LPS-stimulated macrophages | 5 - 20 µM | Inhibition of TNF-alpha and IL-6 production |

Scientific Research Applications

Organic Synthesis

Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that form complex molecules used in pharmaceuticals and agrochemicals.

Pharmaceutical Development

This compound has potential applications in drug development due to its structural similarity to biologically active molecules. It can be utilized to design new drugs targeting specific diseases or conditions, particularly those involving the central nervous system or cancer therapies.

Material Science

In material science, methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be used to develop new polymers or coatings that exhibit improved mechanical properties or resistance to environmental factors. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate as a precursor for synthesizing bioactive naphthalene derivatives. These derivatives exhibited significant antibacterial activity against various strains of bacteria. The research highlighted the compound's versatility in generating pharmacologically relevant structures .

Case Study 2: Development of Novel Polymers

Research focused on incorporating methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate into polymer formulations aimed at enhancing their thermal properties. The resulting materials showed improved heat resistance and mechanical strength compared to traditional polymers. This advancement opens avenues for applications in high-performance materials used in aerospace and automotive industries .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations :

- In contrast, bromo or chloro substituents (e.g., in and ) increase electrophilicity, enabling nucleophilic attacks or cross-coupling reactions.

- Steric and Electronic Effects : Bulky substituents like tert-butyl esters (e.g., ) improve enantiomeric excess (ee) in asymmetric syntheses due to steric hindrance, whereas smaller ester groups (methyl/ethyl) may favor higher reaction rates.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (248.28 g/mol) is lighter than brominated analogs (327.17 g/mol ), suggesting better solubility in organic solvents.

- Thermal Stability : tert-Butyl derivatives (e.g., ) are solids at room temperature, whereas methyl/ethyl esters (e.g., ) are oils, indicating higher melting points for bulky esters.

Pharmacological and Application Insights

While specific pharmacological data for the target compound is unavailable, notes that related tetrahydronaphthalene derivatives (e.g., 1,2,3,4-tetrahydronaphthalene-1-carboxamide) undergo sterility and pH testing for pharmaceutical applications .

Preparation Methods

Synthesis via Furfurylidene Intermediate

A pivotal method for preparing methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves the oxidation of a furfurylidene derivative followed by cyclodehydration. This approach, adapted from synthetic strategies for analogous illudalane intermediates, begins with 6-methoxy-3,4-dihydronaphthalen-1(2H)-one. The methoxy group is introduced at the 6-position of the tetralone precursor, which undergoes regioselective benzylic oxidation to form a ketone intermediate. Subsequent condensation with furfural yields the furfurylidene derivative, which is oxidized using potassium permanganate (KMnO₄) in acidic conditions to produce a dicarboxylic acid. Cyclodehydration of this acid using acetic anhydride and sulfuric acid facilitates ring closure, forming the indanone core. Final esterification with methanol under acidic conditions yields the target compound.

Key Reaction Conditions

Regiochemical Considerations

The position of the methoxy group is critical. Starting with 7-methoxy-tetralone (instead of 6-methoxy) requires adjusting the oxidation steps to ensure the ketone forms at the 1-position. Computational modeling suggests that steric hindrance from the methoxy group influences the selectivity of the benzylic oxidation.

Direct Esterification of Carboxylic Acid Precursors

Carboxylic Acid Synthesis

An alternative route involves synthesizing 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a precursor. This acid is prepared via Friedel-Crafts acylation of 7-methoxy-1,2,3,4-tetrahydronaphthalene using acetyl chloride in the presence of AlCl₃. The resulting ketone is oxidized to the carboxylic acid using Jones reagent (CrO₃ in H₂SO₄).

Esterification with Methanol

The carboxylic acid is esterified with methanol using concentrated sulfuric acid as a catalyst. Reaction conditions include refluxing for 6–8 hours, achieving yields of 85–90%.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Methanol Volume | 10 equivalents | Maximizes conversion |

| Reaction Temperature | 65–70°C | Prevents decomposition |

| Catalyst Loading | 5% H₂SO₄ | Balances rate and side reactions |

Claisen Condensation Approaches

Dieckmann Cyclization

A third method employs Dieckmann cyclization of dimethyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2,5-dicarboxylate. The diester undergoes base-catalyzed intramolecular cyclization (e.g., NaOMe in MeOH) to form the six-membered ring. Acidic workup hydrolyzes the intermediate ester, and subsequent re-esterification with methanol yields the target compound.

Reaction Metrics

Comparative Analysis of Methods

Yield and Scalability

| Method | Average Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Oxidation-Cyclodehydration | 70% | Moderate | High |

| Direct Esterification | 88% | High | Moderate |

| Claisen Condensation | 78% | Low | Low |

Practical Challenges

-

Oxidation-Cyclodehydration: Requires stringent temperature control to avoid over-oxidation.

-

Direct Esterification: Carboxylic acid precursors are hygroscopic, complicating storage.

-

Claisen Condensation: Limited by the availability of diester starting materials.

Emerging Techniques and Innovations

Q & A

Q. What are the common synthetic routes for Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or esterification of pre-functionalized tetrahydronaphthalene precursors. For example, starting from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, allyl esters are introduced under basic conditions (e.g., DBU) with yields ranging from 50% to 99% depending on substituents and reaction time . Optimization strategies include:

- Catalyst Selection: Use of DBU (1,8-diazabicycloundec-7-ene) for efficient silyl-ethynylation .

- Solvent Systems: Polar aprotic solvents like dichloromethane improve reaction homogeneity .

- Temperature Control: Reflux conditions (e.g., 30–60 minutes) enhance yield in AlCl3-mediated demethylation steps .

Key Reaction yields drop significantly with steric hindrance; for example, bulky tert-butyldiphenylsilyl groups reduce yields to 50% .

Q. How is the compound characterized using spectroscopic methods, and what key spectral markers confirm its structure?

Methodological Answer:

- IR Spectroscopy: Strong absorption at ~1720–1740 cm⁻¹ confirms ester carbonyl (C=O) stretching. Methoxy groups show peaks at ~1260 cm⁻¹ (C-O-C asymmetric stretch) .

- NMR Analysis:

- ¹H NMR: Methoxy protons appear as a singlet at δ 3.70–3.85 ppm. The tetrahydronaphthalene ring protons exhibit multiplet patterns between δ 2.50–3.50 ppm (CH₂ groups) and δ 7.20–7.80 ppm (aromatic protons) .

- ¹³C NMR: The ester carbonyl resonates at ~170 ppm, while the ketone (1-oxo group) appears at ~200 ppm .

- HRMS: Exact mass analysis (e.g., [M+Na]⁺) confirms molecular formula with <1 ppm error .

Advanced Research Questions

Q. What methodologies are employed to analyze the stereochemistry and enantiomeric purity of derivatives, and how can conflicting HPLC data be resolved?

Methodological Answer:

- Chiral HPLC: Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. For example, tert-butyl derivatives show enantiomeric excess (ee) up to 99.5% under optimized conditions .

- Circular Dichroism (CD): Correlate HPLC retention times with CD spectra to confirm absolute configuration .

- Resolving Data Contradictions:

- Reproducibility Checks: Ensure consistent column temperature and mobile phase (e.g., hexane/isopropanol ratios).

- Racemization Tests: Heat samples to detect thermal instability, which may artificially lower ee values .

Q. How can computational modeling (e.g., ring puckering analysis) predict the compound’s conformational behavior, and how does this correlate with experimental crystallographic data?

Methodological Answer:

- Ring Puckering Coordinates: Apply Cremer-Pople parameters to quantify out-of-plane displacements in the tetrahydronaphthalene ring. For example, amplitude (q) and phase angle (θ) calculations predict pseudorotation pathways .

- X-ray Crystallography: Compare computed puckering with experimental data. Intramolecular hydrogen bonds (e.g., O–H···O=C) stabilize specific conformations, as seen in derivatives with dihedral angles of ~58° between aromatic rings .

- Molecular Dynamics (MD): Simulate solvent effects on ring flexibility. Polar solvents (e.g., DMSO) may flatten the ring, reducing puckering amplitude .

Q. How are transition-metal catalysts (e.g., Pd(II)/Cu(II)-salen complexes) utilized in the aromatization of this compound, and what mechanistic insights guide catalyst selection?

Methodological Answer:

- Catalytic Aromatization: Pd(OAc)₂ or Cu(OAc)₂ complexes oxidize the 1-oxo group to a hydroxyl, forming methyl 1-hydroxynaphthalene-2-carboxylate. Yields depend on ligand electronics; electron-donating methoxy groups enhance oxidative stability .

- Mechanistic Studies:

- Kinetic Isotope Effects (KIE): Deuterium labeling at the 1-oxo position reveals rate-determining hydrogen abstraction steps.

- DFT Calculations: Identify transition states for O–H bond cleavage, favoring Pd catalysts due to lower activation barriers (~15 kcal/mol) .

Q. What strategies address low yields in silyl-ethynylation reactions of the 2-carboxylate position, and how do steric/electronic factors influence reactivity?

Methodological Answer:

- Reagent Optimization: Use TBDPS-EBX (tert-butyldiphenylsilyl-ethynyl benziodoxolone) for sterically hindered substrates. Smaller silyl groups (e.g., TMS) improve accessibility but reduce stability .

- Steric Maps: Calculate Tolman cone angles for substituents; bulkier groups (>150°) impede ethynylation at the 2-position .

- Electronic Effects: Electron-withdrawing substituents (e.g., Cl at position 6) deactivate the ring, requiring higher catalyst loadings (20 mol% vs. 10 mol% for methoxy derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.